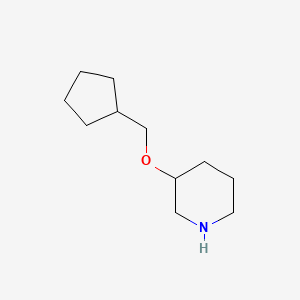

3-(Cyclopentylmethoxy)piperidine

Description

BenchChem offers high-quality 3-(Cyclopentylmethoxy)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Cyclopentylmethoxy)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

933736-27-7 |

|---|---|

Molecular Formula |

C11H21NO |

Molecular Weight |

183.29 g/mol |

IUPAC Name |

3-(cyclopentylmethoxy)piperidine |

InChI |

InChI=1S/C11H21NO/c1-2-5-10(4-1)9-13-11-6-3-7-12-8-11/h10-12H,1-9H2 |

InChI Key |

YOVNNYVKSOETBX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)COC2CCCNC2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclopentylmethoxy Piperidine and Analogues

Strategies for Piperidine (B6355638) Ring Construction

The formation of the piperidine nucleus is the cornerstone of synthesizing compounds like 3-(cyclopentylmethoxy)piperidine. A variety of cyclization strategies have been developed to achieve this, each with its own advantages and substrate scope.

Cyclization reactions are the most direct and widely used methods for constructing the piperidine ring. These approaches involve the formation of one or two carbon-nitrogen bonds to close a linear precursor into the desired six-membered heterocycle.

Electrochemical methods offer a green and efficient alternative to traditional chemical reagents for inducing cyclization. Electroreductive cyclization has been successfully employed for the synthesis of piperidine and pyrrolidine (B122466) derivatives. nih.govnih.gov This technique typically involves the reduction of an imine at the cathode of an electrochemical cell, generating a radical anion. nih.govbeilstein-journals.org This reactive intermediate then participates in a cyclization reaction with a tethered electrophile, such as a terminal dihaloalkane, to form the heterocyclic ring. nih.govbeilstein-journals.org

A notable example involves the electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor. nih.govnih.gov This method has been shown to provide good yields of piperidine derivatives and can be performed on a preparative scale. nih.gov The use of a flow microreactor enhances the efficiency of the reaction due to the large specific surface area, leading to higher yields compared to conventional batch-type reactions. nih.gov The mechanism involves the initial reduction of the imine to a radical anion, followed by nucleophilic attack on the dihaloalkane, a subsequent one-electron reduction, and finally, intramolecular cyclization. beilstein-journals.org The addition of a base, such as DBU, can suppress the formation of byproducts. nih.govbeilstein-journals.org

Table 1: Electroreductive Cyclization of Benzylideneaniline with Dihaloalkanes nih.govbeilstein-journals.org

| Dihaloalkane | Product | Yield (Flow Reactor) | Yield (Batch Reactor) |

| 1,4-Dibromobutane | 1,2-Diphenylpiperidine | 85% | 45% |

| 1,3-Dibromopropane | 1,2-Diphenylpyrrolidine | 78% | 32% |

Reaction conditions: Imine (0.06 M), dihaloalkane (0.12 M), DBU (0.06 M) in THF with n-Bu4N·ClO4 as the electrolyte.

The intramolecular cyclization of amines onto alkenes represents a powerful and atom-economical approach to piperidine synthesis. nih.gov This method can be catalyzed by various transition metals, such as palladium and nickel, or proceed through radical pathways. A Pd-catalyzed intramolecular hydroamination of unactivated alkenes can occur at room temperature, tolerating acid-sensitive functional groups. organic-chemistry.org The use of specific ligands can prevent β-hydride elimination, favoring the desired hydroamination product. organic-chemistry.org

Another strategy involves a Wacker-type aerobic oxidative cyclization of alkenes catalyzed by a base-free Pd(DMSO)2(TFA)2 system, which is applicable to the synthesis of various nitrogen heterocycles, including piperidines. organic-chemistry.org Furthermore, nickel-catalyzed intramolecular hydroalkenylation of N-tethered 1,6-dienes using chiral spiro phosphoramidite (B1245037) ligands provides access to six-membered N-heterocycles with high regioselectivity and excellent stereoselectivity. organic-chemistry.org The intramolecular cyclization of linear amino-aldehydes can also be achieved using a cobalt(II) catalyst via a radical mechanism. nih.gov

The aza-Diels-Alder reaction is a potent tool for the construction of substituted piperidines, offering a high degree of stereocontrol. nih.gov This cycloaddition reaction typically involves the reaction of an imine with a diene. rsc.org The resulting cycloadduct, a tetrahydropyridine (B1245486) derivative, can then be reduced to the corresponding piperidine. The reaction of N-alkenyl iminium ions, generated in situ from methoxymethyl enamines and a Lewis acid like TiCl4, with alkene dienophiles provides highly substituted piperidine derivatives after nucleophilic trapping. thieme-connect.com This three-component reaction proceeds with excellent endo selectivity. thieme-connect.com The iminium cycloadduct allows for further functionalization, leading to complex piperidine structures in a single pot. thieme-connect.com The mechanism of the aza-Diels-Alder reaction, particularly with oxygenated dienes, is sometimes debated as to whether it proceeds via a concerted or stepwise pathway. rsc.org

Table 2: Three-Component Diels-Alder Reaction for Piperidine Synthesis thieme-connect.com

| Dienophile | Nucleophile | Product | Yield | Diastereomeric Ratio |

| Trimethyl(vinyl)silane | Allyltrimethylsilane | 2-allyl-1-tosyl-4-(trimethylsilyl)piperidine | 89% | 2:1 |

| N-Vinyl-N-tosylmethanamine | Triethylsilane | 1,1'-sulfonylbis(2-methyl-1,2,3,6-tetrahydropyridine) | 71% | N/A |

| N-Vinyl-N-tosylmethanamine | Allyltrimethylsilane | 2-allyl-2'-methyl-1,1'-sulfonylbis(1,2,3,6-tetrahydropyridine) | 85% | N/A |

| Indole | - | 2-(1H-indol-3-yl)-1-methyl-N-tosyl-1,2,3,4-tetrahydropyridine | 53% | 100:0 |

Radical cyclizations provide a valuable method for constructing piperidine rings, particularly for accessing polysubstituted derivatives. nih.govrsc.org These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to an unactivated double bond. rsc.org A notable approach involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, which yields 2,4,5-trisubstituted piperidines. acs.org The diastereoselectivity of this reaction can be high, with ratios up to 40:1. acs.org

The choice of radical initiator and trapping agent can significantly influence the outcome and stereoselectivity of the reaction. For instance, the use of tris(trimethylsilyl)silane (B43935) as a trapping agent in the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can lead to a dramatic enhancement in diastereoselectivity compared to tributyltin hydride. acs.org This is attributed to a cascade process involving radical cyclization, 1,5-radical translocation, and a Smiles-type rearrangement. acs.org Additionally, spirocyclic piperidines can be constructed from linear aryl halide precursors using an organic photoredox catalyst. thieme-connect.com

Table 3: Diastereoselectivity in Radical Cyclization for Piperidine Synthesis acs.org

| Substrate | Trapping Agent | Diastereomeric Ratio (trans:cis) | Yield |

| (E)-7-substituted-6-aza-8-bromooct-2-enoate | Tributyltin hydride | 3:1 to 6:1 | Excellent |

| (E)-7-substituted-6-aza-8-bromooct-2-enoate | Tris(trimethylsilyl)silane | up to 99:1 | Excellent |

The intramolecular Mannich reaction offers a powerful and convergent strategy for the asymmetric synthesis of polysubstituted piperidines. acs.orgnih.gov This reaction involves the cyclization of a δ-amino β-keto ester with an aldehyde or ketone to form the piperidine ring. acs.org The δ-amino β-keto esters can be prepared in one pot from sulfinimines. acs.org The resulting 2,3,4,6-tetrasubstituted piperidines are formed with high stereoselectivity, favoring the 2,6-cis disubstituted product due to the avoidance of A1,3 strain in the transition state. acs.org

Decarboxylation of the initial cyclized product can afford 2,6-disubstituted 4-oxopiperidines, which are valuable chiral building blocks for the synthesis of various piperidine alkaloids. acs.org A three-component vinylogous Mannich-type reaction has also been developed, inspired by the biosynthesis of piperidine natural products, to assemble multi-substituted chiral piperidines. rsc.org

Table 4: Intramolecular Mannich Reaction of δ-Amino β-Keto Esters acs.org

| Aldehyde/Ketone | Product | Yield | Diastereomeric Excess |

| Pivalaldehyde | (2R,3R,6R)-3-tert-Butyl-2-methyl-4-oxo-6-phenylpiperidine-3-carboxylate | 85% | >97% |

| Acetone | (2R,6R)-2,2-Dimethyl-4-oxo-6-phenylpiperidine-3-carboxylate | 70% | >97% |

Hydrogenation and Reduction Techniques

A primary and atom-economical route to piperidines involves the hydrogenation of the corresponding pyridine (B92270) ring. liverpool.ac.uknih.gov This approach is attractive as it often only requires the pyridine substrate, a catalyst, and a hydrogen source. liverpool.ac.uk However, the aromaticity of the pyridine nucleus presents a challenge, often necessitating harsh reaction conditions. nih.govasianpubs.org

Catalytic hydrogenation stands as a powerful and widely utilized method for the synthesis of piperidines from pyridines. nih.govyoutube.com The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the reduction.

A variety of heterogeneous metal catalysts are commonly employed for the hydrogenation of pyridines, with palladium, platinum, and rhodium being among the most effective. youtube.comresearchgate.net These reactions often require elevated temperatures and pressures to overcome the aromatic stability of the pyridine ring. nih.gov

Palladium (Pd): Palladium on carbon (Pd/C) is a frequently used catalyst for pyridine hydrogenation. rsc.org Studies have shown that bimetallic palladium catalysts, such as those combined with silver or copper, can exhibit increased activity, achieving high conversion and selectivity to piperidine under relatively mild conditions (60°C, 70 atm H₂). researchgate.net The efficiency of Pd/C can be fine-tuned by adjusting acidic additives, which can promote the selective hydrogenation of other functional groups or the pyridine ring itself. rsc.org

Platinum (Pt): Platinum oxide (PtO₂), also known as Adams' catalyst, is another effective catalyst for the hydrogenation of substituted pyridines. asianpubs.orgresearchgate.net While challenging, methodologies using PtO₂ in glacial acetic acid under hydrogen pressure (50-70 bar) have been developed to produce piperidine derivatives. asianpubs.orgresearchgate.net The acidic solvent is often crucial for the activity of the platinum catalyst. asianpubs.org

Rhodium (Rh): Rhodium-based catalysts, such as rhodium on carbon and rhodium oxide (Rh₂O₃), are highly active for the hydrogenation of a wide range of pyridines, including those with various functional groups. liverpool.ac.ukresearchgate.net Rhodium oxide, in particular, has been shown to be effective under mild conditions (e.g., 40°C, 5 bar H₂). liverpool.ac.ukresearchgate.net Organometallic rhodium complexes have also been investigated as precatalysts, which can form highly active multimetallic clusters during the reaction. acs.org Electrocatalytic hydrogenation using carbon-supported rhodium has also been demonstrated as an efficient method that operates at ambient temperature and pressure. nih.gov

Interactive Data Table: Comparison of Metal-Catalyzed Hydrogenation of Pyridine Derivatives

| Catalyst | Typical Conditions | Substrate Scope | Key Findings & Citations |

| Palladium (Pd/C) | 60°C, 70 atm H₂ | Pyridine, substituted pyridines | Bimetallic Pd catalysts show enhanced activity. researchgate.net Acidity can tune selectivity. rsc.org |

| Platinum (PtO₂) | Room temp to elevated, 50-70 bar H₂, glacial acetic acid | Substituted pyridines | Acetic acid is a crucial solvent for catalyst activity. asianpubs.orgresearchgate.net |

| Rhodium (Rh₂O₃) | 40°C, 5 bar H₂ | Wide range of functionalized pyridines | Highly active under mild conditions. liverpool.ac.ukresearchgate.net |

| Rhodium (electrocatalytic) | Ambient temp & pressure | Pyridines, quinolines, pyrazines, pyrroles | High energy efficiency without additives. nih.gov |

As an alternative to using high-pressure hydrogen gas, transfer hydrogenation methods have been developed. A notable metal-free approach utilizes borane (B79455) catalysts with ammonia (B1221849) borane as the hydrogen source. This method provides a practical and safer route to a variety of piperidines, often with moderate to excellent cis-selectivity. nih.gov

The Birch reduction, which traditionally uses an alkali metal in liquid ammonia with a proton source, offers a way to partially reduce aromatic rings. wikipedia.org However, its application to pyridines can be complicated by side reactions like dimerization and N-alkylation. researchgate.net Modifications to the classic Birch reduction have been explored to improve selectivity. For instance, using alternative amine solvents or chemical reducing agents can mitigate some of the challenges associated with the traditional method. wikipedia.org The partial reduction of electron-deficient pyridines using Birch conditions can lead to the formation of dihydropyridines. rsc.org

Catalytic Hydrogenation of Pyridine Derivatives

Nucleophilic Substitution and Reductive Amination Pathways

Piperidine rings can be constructed through cyclization reactions involving nucleophilic substitution or reductive amination. In one approach, primary alcohols can be converted to good leaving groups (e.g., mesylates), which then undergo intramolecular nucleophilic substitution by an amine to form the piperidine ring. nih.gov Reductive amination, another key strategy, involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine. This method is a common and effective way to form C-N bonds in the synthesis of piperidines. nih.gov For instance, aldehydes can be reductively aminated with various primary and secondary amines using reagents like sodium triacetoxyborohydride (B8407120) to furnish the piperidine scaffold. nih.gov

Multi-Component Reaction Architectures for Piperidine Scaffolds

Multi-component reactions (MCRs) provide a powerful and efficient strategy for the synthesis of complex, highly functionalized piperidine scaffolds in a single step from simple starting materials. researchgate.netrsc.org These reactions are highly convergent and atom-economical, making them attractive for building molecular diversity. rsc.org A common MCR for piperidine synthesis involves the one-pot domino reaction of a β-ketoester, an aromatic aldehyde, and an aromatic amine. researchgate.net Various catalysts, including TMSI, saccharin, and even biocatalysts like immobilized Candida antarctica lipase (B570770) B (CALB), have been employed to facilitate these transformations, often leading to excellent diastereoselectivities. researchgate.netrsc.org

Flow Chemistry Applications in Piperidine Synthesis

Continuous flow chemistry has emerged as a powerful tool in chemical synthesis, offering enhanced safety, scalability, and reaction control compared to traditional batch processes. rsc.orgyoutube.com In the context of piperidine synthesis, flow chemistry has been particularly advantageous for reactions that are hazardous or difficult to control in batch, such as certain hydrogenations and electrochemical reactions. nih.govresearchgate.net

For instance, the anodic α-methoxylation of N-formylpiperidine has been efficiently achieved in an undivided microfluidic electrolysis cell. nih.govresearchgate.net This flow electrochemistry approach allows for the safe and scalable generation of a key intermediate, a precursor to an N-formyliminium ion, which can then be functionalized by various carbon nucleophiles. nih.gov This method highlights the potential of flow chemistry to enable transformations that might be problematic under batch conditions, providing a more reliable and scalable route to substituted piperidines. nih.govresearchgate.net

| Technology | Key Advantage | Application Example | Reference |

| Flow Electrochemistry | Enhanced safety and scalability | Anodic α-methoxylation of N-formylpiperidine | nih.govresearchgate.net |

| Continuous Flow | Rapid reaction optimization | Synthesis of enantioenriched α-substituted piperidines | organic-chemistry.org |

Introduction and Functionalization of the Cyclopentylmethoxy Moiety

A critical step in the synthesis of 3-(Cyclopentylmethoxy)piperidine is the introduction of the cyclopentylmethoxy group onto the piperidine ring. This is typically achieved through etherification or by using precursors that already contain this moiety.

Etherification Strategies for Alkoxypiperidines

The Williamson ether synthesis is a classic and widely used method for forming ether linkages. youtube.com In the context of synthesizing 3-(Cyclopentylmethoxy)piperidine, this would involve the reaction of a 3-hydroxypiperidine (B146073) derivative with a cyclopentylmethyl halide or sulfonate. The reaction is typically carried out in the presence of a base, such as sodium hydride, to deprotonate the alcohol, forming an alkoxide that then acts as a nucleophile. nih.govacs.org The use of a catalyst, such as 15-crown-5, can enhance the reaction rate. nih.govacs.org

Alternative etherification methods include acid-catalyzed additions to alkenes or reductive etherification, although these are less common for this specific transformation. organic-chemistry.orgyoutube.com The choice of method often depends on the specific substrates and the desired reaction conditions.

Precursor Design for Cyclopentyl and Methoxy (B1213986) Chain Incorporation

An alternative to direct etherification is to utilize a precursor that already contains the cyclopentylmethoxy group. For this strategy, cyclopentylmethanol is converted into a reactive electrophile, such as cyclopentylmethyl tosylate or bromide. Cyclopentyl tosylate can be synthesized by reacting cyclopentanol (B49286) with p-toluenesulfonyl chloride in the presence of a base like pyridine. This tosylate is an excellent leaving group, facilitating nucleophilic substitution by the hydroxyl group of a protected 3-hydroxypiperidine.

The synthesis of the requisite 3-hydroxypiperidine can be achieved through various routes, including the reduction of 3-hydroxypyridine (B118123) or the cyclization of 5-halo-2-hydroxypentylamine hydrohalide. google.comchemicalbook.com

| Precursor | Reagent for Activation | Purpose |

| Cyclopentanol | p-Toluenesulfonyl chloride | Formation of a good leaving group (tosylate) |

| 3-Hydroxypyridine | Hydrogen gas with catalyst | Reduction to 3-hydroxypiperidine |

| 5-Bromo-2-hydroxypentylamine hydrobromide | Inorganic base | Intramolecular cyclization to 3-hydroxypiperidine |

Regioselective Introduction at the Piperidine C-3 Position

Achieving regioselective functionalization at the C-3 position of the piperidine ring is a significant synthetic challenge. Direct C-H functionalization at C-3 is often difficult due to the deactivating inductive effect of the nitrogen atom. nih.govresearchgate.net Therefore, indirect methods are frequently employed.

One successful strategy involves the use of a directing group at the C-3 position. For example, an aminoquinoline auxiliary attached to the C-3 carboxyl group of a piperidine derivative has been used to direct palladium-catalyzed C-H arylation to the C-4 position with high regioselectivity. acs.org While this example targets the C-4 position, the principle of using directing groups can be adapted to target other positions.

Another approach involves the functionalization of a pre-formed piperidine ring that already possesses a handle at the C-3 position, such as a hydroxyl group. The synthesis of 3-hydroxypiperidine itself can be achieved from readily available starting materials like furfural. youtube.com This precursor can then be used to introduce the desired cyclopentylmethoxy group via etherification, as previously discussed.

Stereoselective Synthesis of 3-(Cyclopentylmethoxy)piperidine

The presence of a stereocenter at the C-3 position of 3-(Cyclopentylmethoxy)piperidine necessitates stereoselective synthetic methods to obtain enantiomerically pure products.

Chiral Auxiliary and Catalyst-Directed Approaches

Chiral auxiliaries are powerful tools for controlling stereochemistry in organic synthesis. nih.gov In the context of piperidine synthesis, a chiral auxiliary can be attached to the nitrogen atom or another part of the molecule to direct the stereochemical outcome of a key bond-forming reaction. For example, N-galactosylated pyridinone derivatives have been used to achieve stereoselective nucleophilic additions. researchgate.net Similarly, arabinopyranosylamine has been employed as a chiral auxiliary in the synthesis of chiral piperidine derivatives. researchgate.net After the desired stereocenter is established, the auxiliary can be cleaved to yield the final product.

Catalyst-directed approaches offer an alternative and often more atom-economical method for achieving stereoselectivity. Chiral rhodium catalysts have been used for the asymmetric cyclopropanation of tetrahydropyridines, which can then be opened reductively to yield 3-substituted piperidines with high stereoselectivity. nih.govresearchgate.net Furthermore, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts can produce enantioenriched piperidines. acs.org A three-component vinylogous Mannich-type reaction has also been developed, inspired by biosynthesis, to assemble multi-substituted chiral piperidines. rsc.org

| Approach | Key Feature | Example | Reference |

| Chiral Auxiliary | Temporary attachment of a chiral group | Use of N-galactosylated pyridinone derivatives | researchgate.net |

| Catalyst-Directed | Use of a chiral catalyst | Rhodium-catalyzed asymmetric cyclopropanation | nih.govresearchgate.net |

| Biosynthesis-Inspired | Mimicking natural synthetic pathways | Three-component vinylogous Mannich reaction | rsc.org |

Diastereoselective and Enantioselective Methodologies

The creation of specific stereoisomers, known as diastereomers and enantiomers, requires sophisticated synthetic strategies. Diastereoselective and enantioselective methodologies are crucial for producing chiral piperidine derivatives with high purity.

One prominent approach involves the asymmetric functionalization of piperidine precursors. For instance, the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate can produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. organic-chemistry.orgtmc.edu A subsequent reduction step then affords the desired enantioenriched 3-substituted piperidines. organic-chemistry.orgtmc.edu This method has been successfully applied to the synthesis of important pharmaceutical compounds like Niraparib and Preclamol. tmc.edu

Another strategy employs chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction. For example, the diastereoselective reductive cyclization of amino acetals, which can be prepared through a nitro-Mannich reaction, allows for the control of stereochemistry in the resulting piperidines. nih.gov The stereochemistry established in the initial Mannich reaction is retained during the subsequent cyclization. nih.gov

Furthermore, the C-H functionalization of piperidines using chiral dirhodium catalysts has been explored to introduce substituents at specific positions with stereocontrol. nih.gov While direct functionalization at the C3 position is challenging due to electronic effects, indirect methods, such as the asymmetric cyclopropanation of a tetrahydropyridine followed by reductive ring-opening, have been developed to access C3-substituted piperidines. nih.gov

The use of chiral bases, such as the one derived from n-BuLi and sparteine, has also been shown to be effective in achieving kinetic resolution of racemic piperidines, allowing for the isolation of highly enantioenriched products. rsc.org This method relies on the asymmetric deprotonation at the alpha-carbon to the nitrogen atom. rsc.org

The following table summarizes the key aspects of some diastereoselective and enantioselective methodologies for the synthesis of substituted piperidines.

| Methodology | Key Features | Stereoselectivity | Reference |

| Rh-catalyzed Asymmetric Reductive Heck Reaction | Cross-coupling of arylboronic acids with a pyridine derivative. | High enantioselectivity. | organic-chemistry.orgtmc.edu |

| Diastereoselective Reductive Cyclization | Uses amino acetals from a nitro-Mannich reaction. | Stereochemistry is retained from the initial step. | nih.gov |

| Asymmetric C-H Functionalization | Indirect approach via cyclopropanation for C3 substitution. | Diastereoselectivity depends on the chiral catalyst used. | nih.gov |

| Kinetic Resolution with Chiral Bases | Asymmetric deprotonation of racemic piperidines. | High enantiomeric ratios can be achieved. | rsc.org |

Chemo-Enzymatic Dearomatization of Activated Pyridines for Stereo-defined Piperidines

A powerful and increasingly popular strategy for the synthesis of chiral piperidines is the chemo-enzymatic dearomatization of pyridines. nih.govthieme-connect.comacs.orgthieme-connect.comnih.gov This approach combines the versatility of chemical synthesis with the high stereoselectivity of biocatalysis. nih.govacs.orgnih.gov

The core of this methodology involves a one-pot cascade reaction that converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.orgnih.gov This cascade is typically initiated by an amine oxidase, which oxidizes the tetrahydropyridine to a dihydropyridinium intermediate. thieme-connect.comthieme-connect.com This intermediate then undergoes a stereoselective reduction catalyzed by an ene-imine reductase (IRED) to yield the final chiral piperidine. nih.govthieme-connect.comthieme-connect.com

A significant advantage of this chemo-enzymatic approach is the ability to access either enantiomer of the desired piperidine by selecting the appropriate ene-imine reductase biocatalyst. thieme-connect.comthieme-connect.com This method has demonstrated broad substrate scope and has been successfully employed in the synthesis of key intermediates for drugs such as the antipsychotics Preclamol and OSU-6162, and the ovarian cancer therapeutic Niraparib. nih.govacs.orgthieme-connect.comnih.gov

The process offers a more sustainable and efficient alternative to traditional chemical methods, which often require harsh reaction conditions and stoichiometric chiral reagents. acs.orgnih.gov

Below is a table highlighting the key enzymes and their roles in the chemo-enzymatic dearomatization of activated pyridines.

| Enzyme | Role in the Cascade | Outcome | Reference |

| Amine Oxidase (e.g., 6-HDNO) | Catalyzes the in situ oxidation of N-substituted tetrahydropyridines. | Generates a dihydropyridinium intermediate. | nih.gov |

| Ene-Imine Reductase (IRED) | Catalyzes the stereoselective conjugate reduction and iminium reduction of the dihydropyridinium species. | Produces the enantioenriched 3- or 3,4-substituted piperidine. | nih.govthieme-connect.comthieme-connect.com |

Influence of Reaction Conditions on Stereochemical Outcome

The stereochemical outcome of a reaction is not solely dependent on the choice of catalyst or substrate but can also be significantly influenced by the reaction conditions. Factors such as temperature, solvent, pressure, and the nature of additives or protecting groups can play a crucial role in determining the diastereomeric or enantiomeric ratio of the product.

In the context of piperidine synthesis, it has been observed that the diastereoselectivity of hydrogenation reactions of substituted pyridines can be dependent on the catalyst, reaction temperature, and pressure. rsc.org For instance, the choice of a specific rhodium catalyst and optimization of the reaction temperature can lead to improved yields and diastereoselectivity in C-H insertion reactions. nih.gov

The nature of the N-protecting group on the piperidine ring can also exert a strong influence on the stereochemical course of a reaction. For example, in the epimerization of disubstituted piperidines, the choice between an N-benzyl and an N-Boc (tert-butyloxycarbonyl) group can dictate the conformational preference of the ring and, consequently, the thermodynamic stability of the cis or trans diastereomer. rsc.org This allows for the selective synthesis of a desired diastereomer through base-mediated epimerization under thermodynamic control. rsc.org

In macrocyclization reactions to form cyclic tetrapeptides containing a piperidine moiety, the choice of base has been shown to have a dramatic impact on the diastereoselectivity of the cyclization, with weaker bases minimizing epimerization at the C-terminus. nih.gov

Furthermore, in nucleophilic substitution reactions of 2-acyloxypiperidines, the stereochemical outcome can be tuned by the nature of the substituent at the 3-position. For example, a 3-benzyloxy substituent can lead to high cis-selectivity, while 3-acyloxy substituents can result in trans-selectivity. nih.gov

This table summarizes how different reaction parameters can influence the stereochemical outcome in piperidine synthesis.

| Reaction Parameter | Influence on Stereochemistry | Example | Reference |

| Temperature | Can affect both yield and stereoselectivity. | Optimization of temperature in Rh-catalyzed C-H insertion improved diastereoselectivity. | nih.gov |

| N-Protecting Group | Influences conformational preferences and thermodynamic stability of diastereomers. | N-benzyl vs. N-Boc group in the epimerization of disubstituted piperidines. | rsc.org |

| Base | Can control the extent of epimerization during cyclization. | Weaker bases minimized epimerization in macrolactamization. | nih.gov |

| Substituents on the Ring | Can direct the stereochemical course of nucleophilic substitution. | 3-Benzyloxy vs. 3-acyloxy substituents in reactions of 2-acyloxypiperidines. | nih.gov |

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Cyclopentylmethoxy Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive analytical technique that provides a wealth of information about the molecular structure of a sample. By probing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of the chemical environment of each atom within a molecule, revealing connectivity, spatial relationships, and dynamic processes.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) is a fundamental technique for determining the structure of organic compounds by mapping the chemical environment of hydrogen atoms.

The ¹H NMR spectrum of 3-(Cyclopentylmethoxy)piperidine would be expected to display a series of signals corresponding to the distinct protons of the piperidine (B6355638) ring and the cyclopentylmethoxy group. The chemical shifts of these protons are influenced by their local electronic environment.

Piperidine Ring Protons: The protons on the piperidine ring typically resonate in the upfield region of the spectrum. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are expected to appear at a lower field (higher ppm value) due to the deshielding effect of the electronegative nitrogen. The remaining methylene (B1212753) protons on C3, C4, and C5 would resonate at higher fields. The proton at C3, being attached to the carbon bearing the ether linkage, would experience a downfield shift compared to the other methylene protons of the piperidine ring.

Cyclopentylmethoxy Group Protons: The protons of the cyclopentylmethoxy group would also exhibit characteristic chemical shifts. The two protons of the methylene bridge (-O-CH₂-) would be deshielded by the adjacent oxygen atom and are expected to resonate as a doublet. The single proton on the cyclopentyl ring attached to the same carbon as the methoxy (B1213986) group would appear as a multiplet. The remaining methylene protons of the cyclopentyl ring would produce a complex multiplet in the higher field region of the spectrum.

Due to the absence of specific experimental data in the public domain for 3-(Cyclopentylmethoxy)piperidine, the following table presents hypothetical, yet realistic, chemical shift assignments based on known values for similar piperidine and cyclopentyl derivatives.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Piperidine H2, H6 (axial & equatorial) | 2.5 - 3.1 | m |

| Piperidine H3 (axial) | 3.2 - 3.6 | m |

| Piperidine H4, H5 (axial & equatorial) | 1.4 - 1.9 | m |

| Piperidine NH | 1.5 - 2.5 | br s |

| Cyclopentylmethoxy -O-CH₂- | 3.3 - 3.7 | d |

| Cyclopentylmethoxy CH | 1.8 - 2.2 | m |

| Cyclopentyl CH₂ | 1.2 - 1.8 | m |

This table is a representation of expected values based on general principles and data for related compounds.

The analysis of proton-proton coupling constants (J-values) is crucial for determining the relative stereochemistry and conformational preferences of the piperidine ring. The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation.

In a chair conformation of the piperidine ring, the coupling constants between axial-axial (J_ax-ax), axial-equatorial (J_ax-eq), and equatorial-equatorial (J_eq-eq) protons are distinct. Typically, J_ax-ax values are large (around 10-13 Hz), while J_ax-eq and J_eq-eq values are smaller (around 2-5 Hz). By analyzing the multiplicity and coupling constants of the piperidine ring protons, the preferred conformation (chair, boat, or twist-boat) and the orientation (axial or equatorial) of the cyclopentylmethoxy substituent at the C3 position can be determined. For instance, a large coupling constant for the H3 proton would suggest an axial orientation of this proton and consequently an equatorial orientation of the cyclopentylmethoxy group, which is generally the more stable conformation for bulky substituents.

The piperidine ring is not static and can undergo conformational changes, most notably the chair-to-chair ring flip. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals.

At high temperatures, the ring flip is fast on the NMR timescale, and the signals for axial and equatorial protons are averaged, resulting in broader, less resolved peaks. As the temperature is lowered, the rate of ring inversion slows down. At a certain temperature, known as the coalescence temperature, the signals for the axial and equatorial protons broaden and merge into a single peak. Below this temperature, the exchange is slow enough that distinct signals for the axial and equatorial protons can be observed. From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier (ΔG‡) for the ring inversion process can be calculated. This provides valuable information about the conformational flexibility of the 3-(Cyclopentylmethoxy)piperidine molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

The ¹³C NMR spectrum of 3-(Cyclopentylmethoxy)piperidine would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of these carbons are influenced by their hybridization, the electronegativity of attached atoms, and steric effects.

Piperidine Ring Carbons: The carbons of the piperidine ring are expected to resonate in the range of 20-60 ppm. The carbons adjacent to the nitrogen (C2 and C6) would appear at a lower field (around 45-55 ppm). The carbon atom C3, bonded to the electronegative oxygen of the ether linkage, would be significantly deshielded and appear further downfield (around 70-80 ppm) compared to the other piperidine carbons. The C4 and C5 carbons would resonate at higher fields.

Cyclopentylmethoxy Group Carbons: The carbon of the methylene bridge (-O-CH₂-) would be found in the ether region of the spectrum, typically around 65-75 ppm. The carbons of the cyclopentyl ring would resonate in the aliphatic region, with the carbon attached to the methoxy group appearing at a lower field than the other cyclopentyl carbons.

Based on general knowledge of ¹³C NMR spectroscopy, a hypothetical data table for the chemical shifts of 3-(Cyclopentylmethoxy)piperidine is presented below.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Piperidine C2, C6 | 45 - 55 |

| Piperidine C3 | 70 - 80 |

| Piperidine C4 | 25 - 35 |

| Piperidine C5 | 20 - 30 |

| Cyclopentylmethoxy -O-CH₂- | 65 - 75 |

| Cyclopentylmethoxy CH | 35 - 45 |

| Cyclopentyl CH₂ | 25 - 35 |

| Cyclopentyl CH₂ | 20 - 30 |

This table is a representation of expected values based on general principles and data for related compounds.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR spectroscopy is crucial for assembling the molecular structure by revealing correlations between nuclei.

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 3-(Cyclopentylmethoxy)piperidine, the following correlations are expected:

The proton at C3 will show cross-peaks with the protons on C2 and C4.

The protons on C4 will correlate with the protons on C3 and C5.

The protons on C5 will show correlations to the protons on C4 and C6.

The protons on C2 will couple with the protons on C3 and the N-H proton (if not exchanged with a deuterated solvent).

The protons on C6 will also couple with the N-H proton and the protons on C5.

Within the cyclopentylmethoxy group, the methylene protons (-O-CH₂-) will show a correlation to the methine proton of the cyclopentyl ring at the point of attachment.

These correlations allow for the tracing of the proton network throughout the piperidine ring and the substituent, confirming the carbon skeleton's connectivity.

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C spectra. sdsu.edursc.org This is a highly sensitive technique that allows for the definitive assignment of each carbon signal based on the assignment of its attached proton(s). For 3-(Cyclopentylmethoxy)piperidine, each protonated carbon in the piperidine and cyclopentylmethoxy moieties will exhibit a cross-peak in the HSQC spectrum, connecting its ¹H and ¹³C chemical shifts. This is particularly useful for distinguishing between the CH₂ groups of the piperidine ring.

The HMBC experiment is one of the most powerful tools for structural elucidation, as it reveals long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). oregonstate.eduresearchgate.net This technique is essential for connecting different parts of the molecule, especially across quaternary carbons or heteroatoms. Key expected HMBC correlations for 3-(Cyclopentylmethoxy)piperidine include:

A crucial correlation between the protons of the methylene group in the cyclopentylmethoxy substituent (-O-CH₂-) and the C3 carbon of the piperidine ring. This correlation definitively establishes the connection point of the ether linkage.

Correlations from the protons on C2 to C3, C4, and C6.

Correlations from the proton on C3 to C2, C4, and C5.

Correlations from the N-H proton to C2 and C6.

Table 2: Predicted Key HMBC Correlations for Structural Confirmation

| Proton(s) | Correlated Carbon(s) | Significance |

| -O-CH₂ - | C3 (piperidine), C1 (cyclopentyl) | Confirms the ether linkage and substituent position. |

| H3 | C2, C4, C5 | Confirms the position of the substituent on the piperidine ring. |

| H2 | C3, C4, C6 | Maps connectivity around the nitrogen atom. |

| H6 | C2, C4, C5 | Maps connectivity on the other side of the nitrogen atom. |

The stereochemical arrangement of the cyclopentylmethoxy group relative to the piperidine ring can be investigated using through-space correlations, such as those provided by a ROESY experiment. huji.ac.ilacdlabs.com The piperidine ring typically adopts a chair conformation. The substituent at C3 can be either in an axial or equatorial position. A ROESY experiment detects protons that are close to each other in space, regardless of their bonding connectivity.

If the cyclopentylmethoxy group is in an equatorial position, the proton at C3 would be axial. This axial C3 proton would show ROESY cross-peaks to the other axial protons on the same face of the ring, namely the axial protons at C5 and C2. Conversely, if the substituent were axial, the now equatorial C3 proton would show correlations to the equatorial protons at C2, C4, and C6. By analyzing these spatial relationships, the preferred conformation and relative stereochemistry of the molecule can be determined.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Chiral Sensing (if derivatized)

The C3 carbon of 3-(Cyclopentylmethoxy)piperidine is a chiral center, meaning the compound can exist as a pair of enantiomers. While standard NMR techniques cannot distinguish between enantiomers, ¹⁹F NMR can be a powerful tool for chiral analysis when the compound is derivatized with a chiral agent containing a fluorine atom. acs.orgresearchgate.net

This method involves the reaction of the racemic amine with a chiral, enantiomerically pure, fluorine-containing derivatizing agent. This reaction creates a pair of diastereomers. Diastereomers have different physical properties and, crucially, will have distinct NMR spectra. The fluorine nucleus is highly sensitive in NMR, and the ¹⁹F chemical shifts of the resulting diastereomeric products will be different. nih.govresearchgate.net By observing two separate signals in the ¹⁹F NMR spectrum, the presence of both enantiomers can be confirmed. The relative integration of these signals can be used to determine the enantiomeric excess (ee) of the sample. This technique is particularly valuable in the context of asymmetric synthesis or chiral separations. researchgate.net

Solid-State NMR Spectroscopy for Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of crystalline and other solid-state materials. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides detailed information about the local chemical environment, including internuclear distances, crystallographic non-equivalence, and molecular packing.

For a crystalline form of 3-(Cyclopentylmethoxy)piperidine, techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed. The ¹³C CP-MAS spectrum would be expected to show distinct resonances for each carbon atom in the molecule. Due to the potential for different conformations of the piperidine ring (chair, boat, or twist-boat) and the cyclopentylmethoxy side chain within the crystal lattice, it is possible to observe multiple signals for chemically equivalent carbons in different molecular environments.

Hypothetical ¹³C Solid-State NMR Data for 3-(Cyclopentylmethoxy)piperidine:

| Assignment | Hypothetical Chemical Shift (ppm) | Rationale |

| C=O (from potential degradation) | ~170-180 | Not expected in pure sample, but could indicate oxidative degradation. |

| C-O (ether) | ~70-80 | Characteristic region for ether linkages. |

| C-N (piperidine) | ~50-60 | Typical chemical shift for carbons adjacent to a nitrogen in a saturated ring. |

| CH₂ (piperidine & cyclopentyl) | ~20-40 | Aliphatic region, with potential for overlapping signals. |

| CH (cyclopentyl) | ~30-40 | Methine carbon of the cyclopentyl group. |

The observation of peak splitting or broadening in the ssNMR spectrum can provide insights into the presence of multiple crystallographically inequivalent molecules in the asymmetric unit of the crystal lattice or the existence of conformational polymorphism.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. A variety of ionization techniques and mass analyzers can be employed to study 3-(Cyclopentylmethoxy)piperidine.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. In the positive ion mode, 3-(Cyclopentylmethoxy)piperidine would be expected to readily form a protonated molecule, [M+H]⁺.

Hypothetical ESI-MS Data for 3-(Cyclopentylmethoxy)piperidine:

| Ion | Hypothetical m/z |

| [M+H]⁺ | 184.1696 |

| [M+Na]⁺ | 206.1515 |

The detection of the protonated molecule provides a direct determination of the compound's molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For analysis by GC-MS, 3-(Cyclopentylmethoxy)piperidine would be introduced into the gas chromatograph, where it would be separated from other components of a mixture before entering the mass spectrometer. Electron ionization (EI) is the most common ionization method used in GC-MS, which typically induces extensive fragmentation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is ideal for the analysis of less volatile or thermally sensitive compounds like 3-(Cyclopentylmethoxy)piperidine. The use of a reversed-phase column would be appropriate for its separation. Coupled with ESI, LC-MS would provide both retention time information and the molecular weight of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the protonated molecule, [M+H]⁺), which is then subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides valuable structural information. The fragmentation of piperidine-containing compounds is well-documented and can be used to predict the fragmentation of 3-(Cyclopentylmethoxy)piperidine. scielo.br

Hypothetical MS/MS Fragmentation of [M+H]⁺ (m/z 184.1696):

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 166.1590 | Loss of H₂O (18.0106) |

| 98.0964 | Cleavage of the ether bond, resulting in the cyclopentylmethyl cation. |

| 84.0808 | Loss of the cyclopentylmethoxy group, resulting in the protonated piperidine ring. |

The fragmentation pattern can help to confirm the connectivity of the different structural motifs within the molecule. scielo.br

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. This is crucial for confirming the molecular formula of 3-(Cyclopentylmethoxy)piperidine.

Hypothetical HRMS Data for 3-(Cyclopentylmethoxy)piperidine:

| Ion | Calculated Exact Mass (for C₁₁H₂₁NO) | Hypothetical Measured Mass | Mass Accuracy (ppm) |

| [M+H]⁺ | 184.1696 | 184.1694 | -1.1 |

The high mass accuracy of HRMS allows for the confident assignment of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. Each functional group within a molecule has a characteristic set of vibrational frequencies, making these methods ideal for functional group identification and structural analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, providing a detailed fingerprint of its molecular structure. For 3-(Cyclopentylmethoxy)piperidine, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the piperidine ring, the ether linkage, and the cyclopentyl group.

The N-H stretching vibration of the secondary amine in the piperidine ring is anticipated to appear as a moderate to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the piperidine and cyclopentyl rings' methylene groups are expected to be observed as strong bands in the 2850-2960 cm⁻¹ range. The C-O-C stretching of the ether group is a key signature and typically gives rise to a strong, distinct band between 1070 and 1150 cm⁻¹. The C-N stretching of the piperidine ring is expected in the 1250-1020 cm⁻¹ region. Fingerprint region bands below 1500 cm⁻¹ will correspond to various bending and skeletal vibrations, providing a unique pattern for the entire molecule.

Table 1: Predicted FTIR Spectral Data for 3-(Cyclopentylmethoxy)piperidine

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3350 - 3450 | Weak to Medium | N-H Stretch (Piperidine) |

| 2950 - 2980 | Strong | Asymmetric C-H Stretch (CH₂, CH₃) |

| 2850 - 2870 | Strong | Symmetric C-H Stretch (CH₂, CH₃) |

| 1450 - 1470 | Medium | CH₂ Scissoring |

| 1100 - 1120 | Strong | C-O-C Stretch (Ether) |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR spectroscopy that enables the analysis of samples in their solid or liquid state with minimal to no sample preparation. acs.orgnih.gov This method is particularly advantageous for analyzing viscous liquids or solid powders. nih.gov The principle involves placing the sample in direct contact with an ATR crystal of high refractive index, such as diamond or zinc selenide. nih.gov An infrared beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. At each reflection point, an evanescent wave penetrates a short distance into the sample, where it can be absorbed at specific wavelengths corresponding to the sample's vibrational modes.

For 3-(Cyclopentylmethoxy)piperidine, ATR-IR spectroscopy would be an efficient method to obtain a high-quality spectrum. nih.govrsc.org The resulting spectrum would be very similar to a traditional transmission FTIR spectrum, revealing the same characteristic functional group absorptions. The key benefit of ATR-IR lies in its simplicity and speed, making it a valuable tool for routine analysis and identification. nih.gov

X-ray Diffraction Studies

X-ray diffraction (XRD) is a premier technique for determining the three-dimensional atomic arrangement within a crystalline solid. By analyzing the angles and intensities of the diffracted X-ray beams, one can deduce the precise location of each atom in the crystal lattice.

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the molecular structure of a crystalline compound, including bond lengths, bond angles, and absolute stereochemistry. acs.orgmdpi.com To perform this analysis, a high-quality single crystal of 3-(Cyclopentylmethoxy)piperidine would be required. acs.org The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector and the data is processed to generate a three-dimensional electron density map of the molecule.

This technique would unequivocally establish the conformation of the piperidine and cyclopentyl rings, as well as the relative orientation of the cyclopentylmethoxy substituent on the piperidine ring. For chiral molecules, SC-XRD can also be used to determine the absolute configuration, provided that anomalous dispersion effects are measurable.

Table 2: Hypothetical Single Crystal X-ray Diffraction Data for 3-(Cyclopentylmethoxy)piperidine

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.15 |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. acs.org Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small, randomly oriented crystallites. libretexts.org When the powdered sample is exposed to an X-ray beam, the crystallites will diffract the X-rays at various angles, producing a characteristic diffraction pattern of concentric rings. This pattern is unique to a specific crystalline phase and can be used for phase identification, purity analysis, and determination of lattice parameters. researchgate.net

For 3-(Cyclopentylmethoxy)piperidine, PXRD would be instrumental in identifying different polymorphic forms, which are different crystalline structures of the same compound. Each polymorph would produce a distinct PXRD pattern. This is crucial in many applications as different polymorphs can have different physical properties.

Table 3: Representative Powder X-ray Diffraction Data for a Crystalline Phase of 3-(Cyclopentylmethoxy)piperidine

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.71 | 60 |

| 21.1 | 4.21 | 95 |

| 25.9 | 3.44 | 70 |

Theoretical and Computational Chemistry of 3 Cyclopentylmethoxy Piperidine

Molecular Modeling and Conformational Analysis

Molecular modeling of 3-(Cyclopentylmethoxy)piperidine is essential for understanding its three-dimensional structure and dynamic behavior, which are critical determinants of its chemical reactivity and potential biological interactions.

Energy Minimization and Conformational Search Algorithms

To identify the most stable three-dimensional structures of 3-(Cyclopentylmethoxy)piperidine, a systematic conformational search is performed using computational algorithms. This process typically begins by generating a diverse set of possible conformations. Subsequently, energy minimization is carried out using force fields like MMFF94 or AMBER.

Commonly employed algorithms include:

Systematic Search: This method involves rotating all acyclic single bonds by a defined increment to generate every possible conformation. While thorough, it can be computationally intensive for a molecule with multiple rotatable bonds like the cyclopentylmethoxy substituent.

Stochastic/Monte Carlo Methods: These algorithms randomly alter the coordinates of the molecule and accept the new conformation based on its energy, allowing for a broad exploration of the conformational space.

Molecular Dynamics (MD) Simulations: By simulating the motion of the molecule over time at a given temperature, MD simulations can explore different conformations and overcome energy barriers, providing insight into the dynamic behavior and relative stabilities of various conformers. researchgate.net

The goal of these methods is to locate the global energy minimum, representing the most stable conformation, as well as other low-energy local minima that may be populated at room temperature.

Analysis of Piperidine (B6355638) Ring Conformation (Chair Preference, Inversion Barriers)

The piperidine ring is known to preferentially adopt a chair conformation, which is significantly more stable than boat or twist-boat forms. wikipedia.orgacs.org For 3-(Cyclopentylmethoxy)piperidine, two primary chair conformations are possible, differing in the orientation of the large cyclopentylmethoxy substituent at the C3 position.

Equatorial vs. Axial Conformation: The substituent can be in either an equatorial or an axial position. Due to steric hindrance, the equatorial conformation, where the bulky group points away from the ring, is overwhelmingly favored. The axial conformer would experience significant 1,3-diaxial interactions with the axial hydrogens at the C1 and C5 positions, leading to high steric strain.

Nitrogen Inversion and Ring Inversion: The piperidine ring undergoes two main dynamic processes: ring inversion and nitrogen inversion. The energy barrier for ring inversion in piperidine is approximately 10.4 kcal/mol. wikipedia.org Nitrogen inversion, where the lone pair and the hydrogen atom on the nitrogen flip their positions, has a much lower energy barrier of about 6.1 kcal/mol. wikipedia.org In N-substituted piperidines, this barrier can be different; for instance, in N-methylpiperidine, the equatorial conformation is favored by a significant 3.16 kcal/mol. wikipedia.org For the unsubstituted nitrogen in 3-(Cyclopentylmethoxy)piperidine, the equatorial preference of the N-H bond is expected to be more modest, around 0.2 to 0.7 kcal/mol, depending on the solvent. wikipedia.org

Computational studies on substituted piperidines confirm that bulky substituents strongly prefer the equatorial position to minimize steric strain. ias.ac.in Therefore, the dominant conformation of 3-(Cyclopentylmethoxy)piperidine is predicted to be the chair form with the cyclopentylmethoxy group in the equatorial position.

Rotameric Preferences of the Cyclopentylmethoxy Substituent

The flexibility of the cyclopentylmethoxy side chain introduces additional conformational complexity. The key rotatable bonds are the C-O bond linking the piperidine ring to the ether oxygen and the C-C bond linking the oxygen to the cyclopentyl ring. A rotational scan of the dihedral angles around these bonds using energy minimization techniques would reveal the preferred rotamers. The cyclopentyl ring itself exists in puckered conformations, typically an envelope or twist form, which rapidly interconvert. The orientation of the cyclopentyl ring relative to the piperidine moiety will be governed by the minimization of steric clashes. Molecular modeling studies on similar flexible substituents indicate that extended, staggered conformations are generally lower in energy. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations provide a more detailed and accurate description of molecular properties by solving approximations of the Schrödinger equation. Density Functional Theory (DFT) is a widely used method that balances accuracy with computational cost, making it suitable for molecules of this size. nih.govrsc.org

Electronic Structure and Charge Distribution Analysis

DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to analyze the electronic properties of 3-(Cyclopentylmethoxy)piperidine. researchgate.netrsc.org

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of chemical reactivity. The HOMO is typically localized on the electron-rich nitrogen atom, indicating its nucleophilic character. The LUMO would be distributed over the C-H and C-N antibonding orbitals.

Charge Distribution: Analysis of the electrostatic potential and calculation of partial atomic charges (e.g., using Natural Bond Orbital, NBO, analysis) reveals the distribution of electron density across the molecule. rsc.org This information helps identify electrophilic and nucleophilic sites. The nitrogen and oxygen atoms are expected to carry the largest negative partial charges, making them sites for potential protonation or coordination. In contrast, the hydrogen atom on the nitrogen and some carbons will carry positive partial charges.

| Atom | Predicted Partial Charge (a.u.) |

|---|---|

| N1 (Piperidine Nitrogen) | -0.45 |

| H (on N1) | +0.32 |

| C3 (Piperidine Carbon) | +0.15 |

| O (Ether Oxygen) | -0.38 |

| C (Methylene, -O-CH2-) | +0.08 |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. nih.govacs.org

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. rsc.orgacs.org Calculations are performed on the optimized geometry of the most stable conformer. The calculated magnetic shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Recent studies combining DFT with machine learning have further improved the accuracy of these predictions. nih.govacs.org

| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C2 | 54.2 | H2 | 3.10 (ax), 2.65 (eq) |

| C3 | 78.5 | H3 | 3.40 (ax) |

| C4 | 31.8 | H4 | 1.85 (ax), 1.50 (eq) |

| C5 | 24.5 | H5 | 1.95 (ax), 1.40 (eq) |

| C6 | 46.1 | H6 | 2.95 (ax), 2.50 (eq) |

| -O-CH₂- | 72.3 | -O-CH₂- | 3.55 |

| Cyclopentyl C1' | 38.9 | Cyclopentyl H | 1.20 - 1.80 (multiplet) |

| Cyclopentyl C2'/C5' | 29.7 | NH | 2.10 (broad) |

| Cyclopentyl C3'/C4' | 25.1 |

Vibrational Frequencies: The calculation of the Hessian matrix (the second derivative of energy with respect to atomic coordinates) allows for the prediction of vibrational frequencies and their corresponding infrared (IR) intensities. github.ioq-chem.com These calculations can help assign the peaks observed in an experimental IR spectrum to specific molecular motions, such as bond stretches and bends.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3350 | Amine N-H stretching |

| C-H Stretch (Aliphatic) | 2850-2960 | Stretching of C-H bonds in piperidine and cyclopentyl rings |

| C-O-C Stretch (Ether) | 1120 | Asymmetric stretching of the ether linkage |

| C-N Stretch | 1210 | Stretching of the C-N bonds in the piperidine ring |

Reaction Pathway Energetics and Transition State Analysis

The synthesis of 3-(Cyclopentylmethoxy)piperidine involves several key chemical transformations. Understanding the energetics of these reaction pathways and the structures of the transition states is crucial for optimizing reaction conditions and improving yields. Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these mechanistic details.

A plausible synthetic route to 3-(Cyclopentylmethoxy)piperidine involves the etherification of 3-hydroxypiperidine (B146073) with a cyclopentylmethyl halide. The key step in this synthesis is the nucleophilic substitution reaction where the oxygen of the hydroxyl group on the piperidine ring attacks the carbon atom of the cyclopentylmethyl halide, displacing the halide ion.

Theoretical calculations can model this S(_N)2 reaction to determine the activation energy and the geometry of the transition state. For such calculations, a suitable level of theory and basis set must be chosen to balance computational cost and accuracy. A common approach involves using a functional like B3LYP with a basis set such as 6-31G*.

Illustrative Reaction Pathway Analysis:

To illustrate the process, a hypothetical reaction coordinate for the etherification of 3-hydroxypiperidine with cyclopentylmethyl bromide is considered. The reaction would proceed through a transition state where the O-C bond is partially formed and the C-Br bond is partially broken.

Table 1: Illustrative Energetics of a Hypothetical Etherification Reaction Pathway

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (3-hydroxypiperidine + cyclopentylmethyl bromide) | 0.0 | Initial state of the separated reactants. |

| Pre-reaction Complex | -2.5 | A van der Waals complex formed between the reactants prior to the reaction. |

| Transition State | +22.8 | The highest energy point on the reaction coordinate, featuring a pentacoordinate carbon. |

| Post-reaction Complex | -5.1 | A complex formed between the product and the bromide ion. |

| Products (3-(Cyclopentylmethoxy)piperidine + HBr) | -15.7 | The final state of the separated products. |

Note: The data in this table is illustrative and based on typical values for S(_N)2 reactions of this nature. Actual values would require specific DFT calculations for 3-(Cyclopentylmethoxy)piperidine.

The transition state for this reaction would exhibit an elongated C-Br bond and a newly forming O-C bond, with the atoms involved adopting a trigonal bipyramidal geometry around the central carbon atom. Analysis of the vibrational frequencies of the transition state structure would reveal a single imaginary frequency corresponding to the motion along the reaction coordinate, confirming it as a true first-order saddle point.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of 3-(Cyclopentylmethoxy)piperidine, offering insights into its conformational flexibility and its interactions with its environment, such as a solvent or a biological receptor.

Solvation Effects on Conformation and Dynamics

The conformation of the piperidine ring and the orientation of the cyclopentylmethoxy substituent are influenced by the surrounding solvent molecules. MD simulations in an explicit solvent, such as water, can reveal the preferred conformations and the dynamics of their interconversion.

In aqueous solution, the piperidine ring of 3-(Cyclopentylmethoxy)piperidine is expected to exist predominantly in a chair conformation. The bulky cyclopentylmethoxy group can adopt either an axial or an equatorial position. Computational studies on similar substituted piperidines suggest that the equatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions.

MD simulations can quantify the conformational preferences by calculating the potential of mean force (PMF) for the axial-to-equatorial interconversion. These simulations also provide information on the hydration shell around the molecule, identifying key water-solute hydrogen bonding interactions. The ether oxygen and the piperidine nitrogen (in its protonated state) are expected to be primary sites for hydrogen bonding with water molecules.

Table 2: Illustrative Conformational Analysis of 3-(Cyclopentylmethoxy)piperidine in Water

| Conformer | Relative Free Energy (kcal/mol) | Key Dihedral Angle (C2-C3-O-C_alkyl) | Description |

| Equatorial | 0.0 | ~180° | The most stable conformation with the substituent in the equatorial position. |

| Axial | +1.5 - +2.5 | ~60° | A less stable conformation with the substituent in the axial position, leading to steric hindrance. |

Note: The data in this table is illustrative and based on known conformational preferences of substituted piperidines. Precise values would require dedicated MD simulations and free energy calculations for 3-(Cyclopentylmethoxy)piperidine.

Ligand-Target Interaction Simulations (if applied to conceptual binding sites)

While specific biological targets of 3-(Cyclopentylmethoxy)piperidine are not extensively documented in public literature, its structural motifs are present in compounds known to interact with various receptors, such as sigma receptors or certain G-protein coupled receptors. MD simulations are invaluable for exploring hypothetical binding modes of this compound within a conceptual protein binding site.

For such a simulation, the compound is "docked" into the binding pocket of a target protein using computational docking programs. The resulting complex is then subjected to MD simulations to assess the stability of the binding pose and to characterize the key intermolecular interactions.

These simulations can reveal:

Key Amino Acid Residues: Identification of specific amino acids that form stable hydrogen bonds, hydrophobic interactions, or salt bridges with the ligand.

Binding Free Energy: Estimation of the binding affinity through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

Conformational Changes: Observation of how the ligand and the protein adapt to each other upon binding.

Table 3: Illustrative Ligand-Target Interactions for a Piperidine Derivative in a Conceptual Binding Site

| Interaction Type | Interacting Groups on Ligand | Potential Interacting Residues in Binding Site | Estimated Contribution to Binding Energy (kcal/mol) |

| Hydrogen Bond | Piperidine Nitrogen (protonated) | Aspartic Acid, Glutamic Acid | -3 to -5 |

| Hydrogen Bond | Ether Oxygen | Tyrosine, Serine, Threonine | -1 to -3 |

| Hydrophobic (π-cation) | Piperidine Ring (protonated) | Phenylalanine, Tyrosine, Tryptophan | -2 to -4 |

| Hydrophobic (Alkyl) | Cyclopentyl Group | Leucine, Isoleucine, Valine | -1 to -3 |

Note: This table presents a hypothetical scenario based on common interactions observed for similar piperidine-containing ligands in protein binding sites. The specific residues and energies are illustrative.

A computational study on piperidine/piperazine-based compounds targeting the sigma-1 receptor, for instance, revealed that the protonated piperidine nitrogen often forms a crucial salt bridge interaction with a glutamic acid residue (Glu172) within the binding site. nih.gov Further stabilization is often achieved through hydrophobic interactions between the cyclic moieties of the ligand and aromatic residues like phenylalanine. nih.gov MD simulations can track the stability and dynamics of these interactions over time, providing a more realistic model of the binding event than static docking poses alone. nih.govrsc.org

Chemical Reactivity and Transformation of 3 Cyclopentylmethoxy Piperidine

Reactions Involving the Piperidine (B6355638) Nitrogen

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a nucleophilic and basic center, driving its reactivity in a variety of chemical transformations.

The secondary amine of 3-(cyclopentylmethoxy)piperidine readily undergoes N-alkylation with various alkylating agents. This reaction typically proceeds via nucleophilic substitution, where the nitrogen atom displaces a leaving group on an alkyl halide or a similar electrophile. Common conditions involve the use of a base to neutralize the acidic proton of the amine, facilitating the reaction. researchgate.netechemi.com For instance, reacting 3-(cyclopentylmethoxy)piperidine with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) yields the corresponding N-alkylated tertiary amine. researchgate.net The choice of base and solvent can be optimized to achieve high yields. researchgate.netorganic-chemistry.org

Similarly, N-acylation can be achieved by treating 3-(cyclopentylmethoxy)piperidine with acylating agents like acyl chlorides or anhydrides. savemyexams.com These reactions are typically rapid and can be carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the acid byproduct (e.g., HCl). reddit.com The resulting N-acyl derivatives are amides.

Table 1: Representative N-Alkylation and N-Acylation Reactions of 3-(Cyclopentylmethoxy)piperidine

| Reaction Type | Electrophile | Reagents and Conditions | Product |

|---|---|---|---|

| N-Alkylation | Methyl Iodide | K₂CO₃, DMF, Room Temp | 1-Methyl-3-(cyclopentylmethoxy)piperidine |

| N-Alkylation | Benzyl Bromide | NaH, THF, 0°C to Room Temp | 1-Benzyl-3-(cyclopentylmethoxy)piperidine |

| N-Acylation | Acetyl Chloride | Triethylamine, CH₂Cl₂, 0°C | 1-Acetyl-3-(cyclopentylmethoxy)piperidine |

| N-Acylation | Benzoyl Chloride | Pyridine, CH₂Cl₂, Room Temp | 1-Benzoyl-3-(cyclopentylmethoxy)piperidine |

As a secondary amine, 3-(cyclopentylmethoxy)piperidine can react with aldehydes or ketones to form enamines. masterorganicchemistry.comysu.edu This condensation reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH), and often requires the removal of water to drive the equilibrium towards the enamine product. ysu.edu The resulting enamine is a versatile intermediate, as the double bond is nucleophilic at the α-carbon. makingmolecules.com

These enamines can participate in a variety of subsequent transformations, most notably the Stork enamine alkylation and acylation reactions. libretexts.orglibretexts.org For example, the enamine derived from 3-(cyclopentylmethoxy)piperidine and a ketone can be reacted with an alkyl halide. The nucleophilic α-carbon of the enamine attacks the electrophilic carbon of the alkyl halide in an SN2 reaction, forming a C-C bond and an intermediate iminium salt. masterorganicchemistry.comlibretexts.org Subsequent hydrolysis of the iminium salt regenerates the ketone, now alkylated at the α-position, and releases the original secondary amine. masterorganicchemistry.com A similar sequence can be performed with acyl halides to achieve α-acylation of the ketone. libretexts.org

The nitrogen atom in the piperidine ring can undergo various oxidative transformations. Oxidation can lead to the formation of N-oxides, which are compounds where the nitrogen atom is bonded to an oxygen atom. The N-oxidation of tertiary amines, including N-alkylated derivatives of 3-(cyclopentylmethoxy)piperidine, can be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). tamu.edugoogle.com In some contexts, these N-oxides can serve as prodrugs, being metabolically reduced back to the parent tertiary amine in vivo. google.comgoogle.com

In vitro studies on piperidine itself have shown that biological N-oxidation can yield N-hydroxypiperidine and 2,3,4,5-tetrahydropyridine-1-oxide. nih.gov Gas-phase oxidation of piperidine with hydrogen peroxide can produce pyridine and 2,3,4,5-tetrahydropyridine. scholarpublishing.org Furthermore, if the piperidine nitrogen is part of a carbamate, oxidation can occur at the α-carbon, leading to the formation of an N-acyliminium ion. nih.gov This highly reactive intermediate can then be trapped by various nucleophiles. nih.govnih.gov

Reactions Involving the Cyclopentylmethoxy Ether Linkage

The ether bond and the cyclopentyl ring of the cyclopentylmethoxy substituent offer additional sites for chemical modification.

The ether linkage in 3-(cyclopentylmethoxy)piperidine can be cleaved under strong acidic conditions. Reagents such as hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used for this purpose. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on one of the adjacent carbon atoms. masterorganicchemistry.commasterorganicchemistry.com Depending on the structure of the ether, this can proceed via an SN1 or SN2 mechanism. masterorganicchemistry.com

Alternatively, Lewis acids provide a powerful method for ether cleavage. Boron tribromide (BBr₃) is a particularly effective reagent for cleaving alkyl ethers and is often used at low temperatures. nih.govnih.govufp.ptpearson.com The reaction with BBr₃ would cleave the C-O bond, ultimately yielding 3-hydroxypiperidine (B146073) and a brominated cyclopentyl derivative after workup. ufp.pt Another reagent used for ether cleavage is trimethylsilyl (B98337) iodide (TMSI), which can selectively cleave certain types of ethers. researchgate.net

The C-H bonds of the cyclopentyl ring, while generally unreactive, can be functionalized through modern catalytic methods. Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the direct installation of functional groups onto saturated carbocycles. nih.govnih.govresearchgate.net These reactions often employ a directing group within the substrate to guide the metal catalyst to a specific C-H bond, enabling site-selective functionalization. nih.govbaranlab.org

For 3-(cyclopentylmethoxy)piperidine, the piperidine nitrogen or a derivative thereof could potentially serve as a directing group to facilitate C-H functionalization on the cyclopentyl ring. For example, a palladium-catalyzed reaction could be envisioned where the nitrogen atom coordinates to the metal center, bringing it into proximity with the C-H bonds of the cyclopentyl ring and enabling their reaction with a coupling partner, such as an aryl halide. nih.govsubstack.com Such strategies allow for the synthesis of complex molecules from simple precursors by transforming inert C-H bonds into valuable functional groups. nih.govacs.org

In Vitro Enzymatic Transformations and Metabolic Pathways (Molecular Level) of 3-(Cyclopentylmethoxy)piperidine